molecular formula C79H114N22O26 B13751615 Tendamistat

Tendamistat

Cat. No.: B13751615
M. Wt: 1787.9 g/mol
InChI Key: QFVHHVFVZLFPHM-UCEBDAAVSA-N
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Description

Tendamistat is a 74-amino-acid protein produced by the bacterium Streptomyces tendae. It is a potent inhibitor of mammalian α-amylases, enzymes responsible for breaking down starch into sugars. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of diabetes mellitus, by inhibiting α-amylases in the human stomach to reduce postprandial glucose peaks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tendamistat is typically produced through fermentation processes involving Streptomyces tendae. The gene encoding this compound is cloned and expressed in Streptomyces lividans, which secretes the active form of the inhibitor into the culture medium. The optimal temperature for production is around 19°C .

Industrial Production Methods: Industrial production involves high-yield fermentation and purification processes. The culture fluids of Streptomyces tendae are subjected to various isolation techniques, including rapid crystallization methods, to obtain homogeneous this compound . Mutant strains of Streptomyces have been developed to enhance the yield and stability of the produced this compound .

Chemical Reactions Analysis

Types of Reactions: Tendamistat primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It forms a tight-binding, pseudo-irreversible complex with α-amylases .

Common Reagents and Conditions: The formation of the this compound-α-amylase complex is facilitated by hydrogen bonding, hydrophobic interactions, and electrostatic forces. The inhibitor and the enzyme form a stoichiometric 1:1 complex, which is stable under various conditions .

Major Products Formed: The primary product of interest is the this compound-α-amylase complex, which effectively inhibits the enzymatic activity of α-amylase .

Mechanism of Action

Tendamistat exerts its effects by binding to the active site of α-amylase, thereby inhibiting its enzymatic activity. The binding involves multiple interactions, including hydrogen bonds and hydrophobic contacts. This tight-binding interaction prevents the enzyme from breaking down starch into glucose, thereby reducing postprandial glucose levels .

Comparison with Similar Compounds

Tendamistat is unique among α-amylase inhibitors due to its proteinaceous nature and tight-binding affinity. Similar compounds include:

This compound’s uniqueness lies in its protein structure and the specific interactions it forms with α-amylase, making it a valuable model for studying enzyme inhibition and protein-protein interactions.

Properties

Molecular Formula

C79H114N22O26

Molecular Weight

1787.9 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-1-hydroxy-3-methylbutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxypropylidene]amino]-4-[(2S)-1-(carboxymethylimino)-1,4-dihydroxy-4-iminobutan-2-yl]imino-4-hydroxybutanoic acid

InChI

InChI=1S/C79H114N22O26/c1-36(2)26-50(98-78(127)64(39(6)104)101-77(126)63(83)37(3)4)70(119)95-51(27-40-13-17-43(105)18-14-40)71(120)91-49(22-24-59(81)108)69(118)99-57(35-103)76(125)96-53(29-42-32-87-46-11-8-7-10-45(42)46)73(122)90-47(12-9-25-86-79(84)85)68(117)94-52(28-41-15-19-44(106)20-16-41)72(121)100-56(34-102)75(124)92-48(21-23-58(80)107)67(116)89-38(5)65(114)93-55(31-61(110)111)74(123)97-54(30-60(82)109)66(115)88-33-62(112)113/h7-8,10-11,13-20,32,36-39,47-57,63-64,87,102-106H,9,12,21-31,33-35,83H2,1-6H3,(H2,80,107)(H2,81,108)(H2,82,109)(H,88,115)(H,89,116)(H,90,122)(H,91,120)(H,92,124)(H,93,114)(H,94,117)(H,95,119)(H,96,125)(H,97,123)(H,98,127)(H,99,118)(H,100,121)(H,101,126)(H,110,111)(H,112,113)(H4,84,85,86)/t38-,39+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1

InChI Key

QFVHHVFVZLFPHM-UCEBDAAVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=N[C@@H](CC(C)C)C(=N[C@@H](CC1=CC=C(C=C1)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CO)C(=N[C@@H](CC2=CNC3=CC=CC=C32)C(=N[C@@H](CCCNC(=N)N)C(=N[C@@H](CC4=CC=C(C=C4)O)C(=N[C@@H](CO)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CC(=N)O)C(=NCC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](C(C)C)N)O)O

Canonical SMILES

CC(C)CC(C(=NC(CC1=CC=C(C=C1)O)C(=NC(CCC(=N)O)C(=NC(CO)C(=NC(CC2=CNC3=CC=CC=C32)C(=NC(CCCNC(=N)N)C(=NC(CC4=CC=C(C=C4)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(C)C(=NC(CC(=O)O)C(=NC(CC(=N)O)C(=NCC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(C(C)O)N=C(C(C(C)C)N)O)O

Origin of Product

United States

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